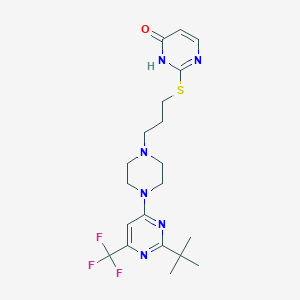

ABT-925 anhydrous free base

描述

ABT-925 anhydrous free base is a chemical compound with the molecular formula C20H27F3N6OS . It contains a total of 60 bonds, including 33 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 sulfide, and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of ABT-925 anhydrous free base consists of several functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a sulfide group and a secondary amide group .Physical And Chemical Properties Analysis

ABT-925 anhydrous free base has a molecular weight of 456.528 Da . It contains a total of 58 atoms, including 27 Hydrogen atoms, 20 Carbon atoms, 6 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 3 Fluorine atoms .科学研究应用

Pharmacological Research

ABT-925 anhydrous free base has been used in pharmacological research, particularly in the study of psychotic disorders . It has been found that the antagonism of central dopamine receptors can be effective in treating symptoms of these disorders .

Neurological Studies

The compound has been used in neurological studies due to its interaction with dopamine receptors . Unlike D2 receptors, which are extensively expressed in the limbic and the nigro-striatal regions of the brain, dopamine D3 receptors are more densely expressed only in the limbic region .

Endocrine Research

ABT-925 anhydrous free base has also been used in endocrine research. The medical treatment of dopamine related disorders is often limited by neurological and endocrine adverse events as a result of binding to various dopamine or other related monoamine receptors .

Clinical Trials

The compound has been used in Phase II clinical studies . A fully automated 96-well On-Line Solid Phase Extraction (SPE) followed by High Performance Liquid Chromatography (HPLC)-Tandem Mass Spectrometric (MS/MS) method for the determination of ABT-925 in human plasma was developed, validated and utilized in these studies .

Chemical Analysis

ABT-925 anhydrous free base has been used in chemical analysis. Its formula contains total 58 atom(s); 27 Hydrogen atom(s), 20 Carbon atom(s), 6 Nitrogen atom(s), 1 Oxygen atom(s), 1 Sulfur atom(s), and 3 Fluorine atom(s) .

Pharmaceutics

In the field of pharmaceutics, ABT-925 anhydrous free base has been used in the development of new drugs and therapies . Its unique chemical structure and properties make it a valuable compound in this field .

作用机制

Target of Action

ABT-925 anhydrous free base is a selective antagonist for the dopamine D3 receptor (DRD3) . The dopamine D3 receptor is more densely expressed in the limbic region of the brain . This receptor plays a crucial role in the regulation of mood, reward, and addiction.

Mode of Action

ABT-925 interacts with the dopamine D3 receptor by binding to it, thereby inhibiting its function . This antagonistic action on the D3 receptor leads to changes in the neurotransmission of dopamine, a key neurotransmitter involved in reward and pleasure centers in the brain.

Biochemical Pathways

The primary biochemical pathway affected by ABT-925 is the dopaminergic pathway . By selectively antagonizing the D3 receptor, ABT-925 modulates the activity of this pathway, particularly in the limbic system, which is involved in controlling mood and emotion.

Pharmacokinetics

The pharmacokinetics of ABT-925 involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that ABT-925 can be quantitatively determined in human plasma, suggesting its bioavailability . .

Result of Action

The molecular and cellular effects of ABT-925’s action primarily involve the modulation of dopaminergic neurotransmission. By antagonizing the D3 receptor, ABT-925 can potentially alter the signaling of dopamine, thereby influencing the functions of the limbic system .

Action Environment

The action of ABT-925 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions. It has been found that ABT-925 is stable for at least 604 days when stored frozen at -20 ºC . Other factors such as the patient’s physiological condition and the presence of other drugs can also influence the action of ABT-925.

属性

IUPAC Name |

2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N6OS/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVAICSRMHXLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176529 | |

| Record name | ABT-925 anhydrous free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220519-06-2 | |

| Record name | ABT-925 anhydrous free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-925 anhydrous free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-925 ANHYDROUS FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6CKI5C54O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。